(3-Chloro-4-fluoropyridin-2-YL)methylamine
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Overview
Description
(3-Chloro-4-fluoropyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoropyridin-2-YL)methylamine typically involves the reaction of 3-chloro-4-fluoropyridine with methylamine under controlled conditions. One common method includes the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide and palladium on carbon (Pd/C).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
(3-Chloro-4-fluoropyridin-2-YL)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoropyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-fluoropyridin-4-yl)methanol: Similar in structure but with a hydroxyl group instead of a methylamine group.
(2-Fluoropyridin-4-yl)methanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
(3-Fluoropyridin-4-yl)methanol: Similar but with different positioning of the fluorine atom.
Uniqueness
(3-Chloro-4-fluoropyridin-2-YL)methylamine is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H6ClFN2 |
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Molecular Weight |
160.58 g/mol |
IUPAC Name |
(3-chloro-4-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H,3,9H2 |
InChI Key |
CJFHZDNLIUKVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)CN |
Origin of Product |
United States |
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